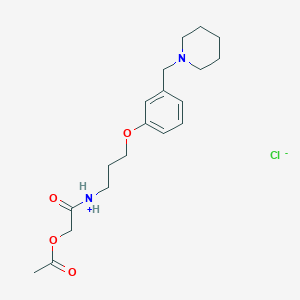

Chlorhydrate d'acétate de roxatidine

Vue d'ensemble

Description

Roxatidine acetate hydrochloride is a specific and competitive H2 receptor antagonist . It is used for the treatment of disorders of the upper gastrointestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers . It is also used for the prophylaxis of recurrent gastric and duodenal ulcers .

Synthesis Analysis

A process for synthesizing Roxatidine acetate features the reaction between 3-piperazinylmethylphenol and N-(3-halopropyl)-2-(acetoxy)-ethylamide in alkaline condition .

Molecular Structure Analysis

The molecular formula of Roxatidine acetate hydrochloride is C19H28N2O4.HCl . The average molecular weight is 384.898 Da .

Chemical Reactions Analysis

Roxatidine is an active metabolite of Roxatidine acetate hydrochloride and is a histamine H2-receptor antagonist . As an anti-ulcer agent, it suppresses histamine release, thus inhibiting proton secretion, and inhibits the production of VEGF-1, an important marker of inflammation and angiogenesis .

Physical And Chemical Properties Analysis

Roxatidine acetate hydrochloride is soluble in organic solvents such as ethanol and DMSO. It is also soluble in water . The solubility of Roxatidine acetate hydrochloride in ethanol, DMSO, and water is approximately 12, 78, and 77 mg/ml, respectively .

In Vivo

Roxatidine acetate hydrochloride has been used in a variety of in vivo studies to investigate its effects on gastric and duodenal ulcers. Studies have shown that Roxatidine acetate hydrochloride is effective in reducing the size and severity of ulcers in animal models. It has also been used to investigate the mechanism of action of Roxatidine acetate hydrochloride and its effects on gastric acid secretion and gastric motility.

In Vitro

Roxatidine acetate hydrochloride has been used in a number of in vitro studies to investigate its effects on gastric acid secretion, gastric motility, and the development of gastric ulcers. Studies have shown that Roxatidine acetate hydrochloride is effective in reducing gastric acid secretion and gastric motility. It has also been used to investigate the mechanism of action of Roxatidine acetate hydrochloride and its effects on gastric acid secretion and gastric motility.

Mécanisme D'action

Target of Action

Roxatidine acetate hydrochloride is a specific and competitive H2 receptor antagonist . The primary target of this compound is the Histamine H2 receptor .

Mode of Action

Roxatidine acetate hydrochloride suppresses the effect of histamine on the parietal cells of the stomach . This suppressive action is dose-dependent . As a result, the production and secretion, particularly of gastric acid, are reduced . The H2 antagonists, including Roxatidine, are competitive inhibitors of histamine at the parietal cell H2 receptor . They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid .

Biochemical Pathways

Roxatidine acetate hydrochloride affects several biochemical pathways. It is involved in the Calcium signaling pathway , Neuroactive ligand-receptor interaction , and Gastric acid secretion .

Pharmacokinetics

Roxatidine acetate hydrochloride is well absorbed orally with an 80–90% bioavailability . It is rapidly metabolised to the primary, active desacetyl metabolite . The half-life of Roxatidine acetate hydrochloride is 5-6 hours . The drug is mainly excreted into the urine and at least 70% of the amount administered is excreted within 24h .

Result of Action

The result of Roxatidine acetate hydrochloride’s action is the suppression of gastric acid secretion . This leads to the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, i.e., duodenal ulcers, benign gastric ulcers .

Action Environment

The action of Roxatidine acetate hydrochloride is influenced by various environmental factors. For instance, the handling of the compound should be performed in a well-ventilated place . It is also recommended to prevent dispersion of dust and to take precautionary measures against static discharge .

References: DrugBank Cayman Chem KEGG Springer

Activité Biologique

Roxatidine acetate hydrochloride has been shown to have a variety of biological activities. In vitro studies have shown that Roxatidine acetate hydrochloride is able to reduce gastric acid secretion and gastric motility. It has also been shown to reduce the size and severity of gastric and duodenal ulcers in animal models.

Biochemical and Physiological Effects

Roxatidine acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Roxatidine acetate hydrochloride is able to reduce gastric acid secretion and gastric motility. It has also been shown to reduce the size and severity of gastric and duodenal ulcers in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

Roxatidine acetate hydrochloride has been used in a variety of laboratory experiments to investigate its effects on gastric and duodenal ulcers. The main advantage of using Roxatidine acetate hydrochloride in laboratory experiments is that it is a safe and effective drug with minimal side effects. The main limitation is that Roxatidine acetate hydrochloride is not effective in treating all types of ulcers and may not be suitable for certain types of experiments.

Orientations Futures

For research on Roxatidine acetate hydrochloride include further investigations into the mechanism of action of Roxatidine acetate hydrochloride, its effects on gastric acid secretion and gastric motility, and its effects on the development of gastric ulcers. Additionally, further research is needed to investigate the potential of Roxatidine acetate hydrochloride as a treatment for other gastrointestinal disorders, such as irritable bowel syndrome. Other potential future directions include investigations into the effects of Roxatidine acetate hydrochloride on gastric and duodenal cancer, as well as its effects on the metabolism of other drugs. Finally, further research is needed to investigate the potential of Roxatidine acetate hydrochloride as an adjunct therapy for other gastrointestinal disorders, such as Crohn’s disease and ulcerative colitis.

Applications De Recherche Scientifique

Traitement des ulcères gastriques

Chlorhydrate d'acétate de roxatidine : est principalement connu comme un antagoniste compétitif des récepteurs H2 de l'histamine. Après absorption orale, il est rapidement converti en son métabolite actif, la roxatidine, qui réduit la sécrétion d'acide gastrique par les cellules pariétales. Cette action le rend efficace pour le traitement des ulcères gastriques .

Gestion de la dermatite atopique

Des études récentes ont exploré le potentiel du this compound dans la gestion de la dermatite atopique (DA). Il a montré des résultats prometteurs dans l'atténuation des symptômes cutanés de la DA et de la gravité clinique chez les souris en diminuant les niveaux d'immunoglobuline E, d'histamine et de cytokines inflammatoires. De plus, il a efficacement inhibé l'expression des molécules d'adhésion et a restauré l'expression de la filaggrine dans les lésions cutanées de la DA .

Inflammation allergique

La roxatidine a été étudiée pour ses effets sur l'inflammation allergique médiée par les mastocytes. Elle atténue l'inflammation allergique par l'inhibition de l'activation de NF-κB et de p38 MAPK. Cela suggère son application thérapeutique dans les maladies inflammatoires allergiques telles que l'anaphylaxie, la rhinite allergique, l'eczéma et l'asthme .

Activités anti-ulcéreuses

Outre ses propriétés antiacides, la roxatidine présente des activités anti-ulcéreuses. Elle prévient la sécrétion d'acide gastrique, ce qui est bénéfique pour la protection contre les ulcères .

Protection contre les lésions de l'intestin grêle

La roxatidine inhibe également les lésions de l'intestin grêle induites par l'indométhacine. Elle augmente la sécrétion de mucus d'une manière dépendante de l'oxyde nitrique, ce qui contribue à protéger l'intestin grêle contre diverses lésions .

Protection de la fonction de barrière cutanée

Le composé s'est avéré efficace pour protéger la fonction de barrière cutanée dans la DA. Ceci est crucial pour maintenir la santé de la peau et prévenir les complications supplémentaires associées aux maladies de la peau .

Inhibition des cytokines inflammatoires

Dans le contexte des réactions allergiques, la roxatidine a été observée pour supprimer l'expression de l'ARNm et des protéines des cytokines inflammatoires telles que le TNF-α, l'IL-6 et l'IL-1β. Cette action est bénéfique pour réduire la gravité des réponses allergiques .

Potentiel en hypersensibilité de contact

La roxatidine peut jouer un rôle dans le traitement de l'hypersensibilité de contact (CHS) en réduisant le gonflement des oreilles, le nombre de mastocytes, les niveaux de production de cytokines et la migration des cellules dendritiques. Cela indique son potentiel dans la gestion de la CHS et des affections connexes .

Safety and Hazards

Propriétés

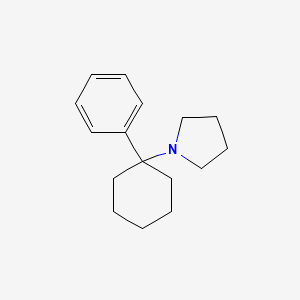

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCTJHCXOHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046670 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93793-83-0 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | roxatidine acetate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxatidine Acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?

A1: Roxatidine acetate hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]

Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?

A2: Roxatidine acetate hydrochloride itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]

Q3: What is the molecular formula and weight of Roxatidine acetate hydrochloride?

A3: The molecular formula of Roxatidine acetate hydrochloride is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of Roxatidine acetate hydrochloride?

A4: Several spectroscopic methods have been utilized to characterize the structure of Roxatidine acetate hydrochloride, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of Roxatidine acetate hydrochloride in different solvents. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between Roxatidine acetate hydrochloride and cyclodextrins, which are used in some formulations. []

Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of Roxatidine acetate hydrochloride.

A5:

- Absorption: Roxatidine acetate hydrochloride is absorbed relatively slowly from the gastrointestinal tract after oral administration. []

- Distribution: Following absorption, Roxatidine acetate hydrochloride is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []

- Metabolism: Roxatidine acetate hydrochloride is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []

- Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []

Q6: What are the primary clinical applications of Roxatidine acetate hydrochloride?

A6: Roxatidine acetate hydrochloride is primarily indicated for the treatment of:

- Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]

- Gastroesophageal reflux disease (GERD): Roxatidine acetate hydrochloride effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]

- Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and Roxatidine acetate hydrochloride helps manage this hypersecretion. []

Q7: What are the advantages of Roxatidine acetate hydrochloride over other H2-receptor antagonists?

A7:

- Long Duration of Action: Roxatidine acetate hydrochloride exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]

- Efficacy in Resistant Cases: Studies suggest that switching to Roxatidine acetate hydrochloride may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []

- Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that Roxatidine acetate hydrochloride has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]

Q8: Have any studies investigated the potential anti-cancer properties of Roxatidine acetate hydrochloride?

A8: Research has explored the potential of Roxatidine acetate hydrochloride in suppressing tumor growth. One study found that both Roxatidine acetate hydrochloride and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []

Q9: What strategies have been explored to improve the delivery of Roxatidine acetate hydrochloride?

A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of Roxatidine acetate hydrochloride, aiming to achieve a desired release profile. []

Q10: What analytical methods are commonly employed for the detection and quantification of Roxatidine acetate hydrochloride and its metabolites?

A10:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure Roxatidine acetate hydrochloride and its metabolites in various matrices, including plasma and urine. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]

- Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of Roxatidine acetate hydrochloride in pharmaceutical formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)